2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Preparation Methods
The synthesis of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to alterations in cellular functions. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives, such as:
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine: This compound has similar structural features but differs in its functional groups, leading to variations in its chemical reactivity and biological activity.
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol: This derivative has a hydroxyl group instead of a carbonitrile group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9N5 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-cyclopropyl-6-pyrazin-2-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N5/c13-6-9-5-10(11-7-14-3-4-15-11)17-12(16-9)8-1-2-8/h3-5,7-8H,1-2H2 |
InChI Key |
JYSDHOYHVFLIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C3=NC=CN=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.